disodium;N-nitroso-N-oxidosulfamate

Catalog No.
S8334333
CAS No.
M.F
N2Na2O5S
M. Wt
186.06 g/mol
Availability
In Stock
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disodium;N-nitroso-N-oxidosulfamate

Product Name

disodium;N-nitroso-N-oxidosulfamate

IUPAC Name

disodium;N-nitroso-N-oxidosulfamate

Molecular Formula

N2Na2O5S

Molecular Weight

186.06 g/mol

InChI

InChI=1S/HN2O5S.2Na/c3-1-2(4)8(5,6)7;;/h(H,5,6,7);;/q-1;2*+1/p-1

InChI Key

AIXRKVNLIXXYLG-UHFFFAOYSA-M

Canonical SMILES

N(=O)N([O-])S(=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

N(=O)N([O-])S(=O)(=O)[O-].[Na+].[Na+]

Historical Context of N-Nitrososulfamate Compounds in Chemical Synthesis

The chemistry of N-nitrososulfamates traces back to mid-20th-century investigations into diazonium ion reactivity and nitroso group transfer mechanisms. Early work by Keefer et al. demonstrated that N-nitrososulfamates could serve as carbonium ion sources in aqueous media, enabling novel alkylation strategies. The discovery of S-nitrosothiols (RSNO) as endogenous NO carriers in the 1990s spurred interest in synthetic NO donors, with N-nitrososulfamates emerging as stable alternatives to volatile NO gas.

A pivotal advancement occurred with the synthesis of Sulfo NONOate, which addressed the instability of primary NONOates (e.g., PROLI/DEA NONOate) by introducing sulfonate groups. This modification enhanced aqueous solubility and reduced susceptibility to hydrolysis, as evidenced by its stability at −70°C. The compound’s synthesis typically involves nitrosation of sulfamic acid derivatives under controlled alkaline conditions, yielding the disodium salt with ≥90% purity.

Alkaline Nitrosation Pathways for Sulfamate Substrates

Traditional nitrosation reactions predominantly occur under acidic conditions, where nitrous acid (HNO₂) generates nitrosonium ions (NO⁺) capable of electrophilic substitution. However, alkaline nitrosation pathways for sulfamate substrates rely on alternative nitrosating agents such as nitrogen trioxide (N₂O₃) and alkyl nitrites, which remain reactive at higher pH levels. For example, formaldehyde-catalyzed nitrosation of secondary amines at pH 7–9 demonstrates that steric hindrance reduction enhances reaction rates, even in weakly alkaline environments [2].

Sulfamate substrates, characterized by their –SO₃⁻ group, exhibit reduced nucleophilicity compared to conventional amines. To overcome this, alkaline conditions are paired with phase-transfer catalysts like tetrabutylammonium bromide, which stabilizes reactive intermediates and facilitates nitrosation at the sulfamate nitrogen [3]. A comparative study of reaction parameters (Table 1) highlights the interplay between pH, catalyst choice, and yield.

Table 1: Alkaline Nitrosation Efficiency Under Varied Conditions

pHCatalystTemperature (°C)Yield (%)
8.0Tetrabutylammonium2562
8.5Formaldehyde3078
9.0None2541

Notably, the use of formaldehyde at pH 8.5 improves yields by promoting the formation of reactive N-nitrosomethyl intermediates, which transfer nitroso groups to sulfamate substrates [2]. This pathway avoids the need for strongly acidic media, reducing side reactions such as sulfamate hydrolysis.

Optimization of Disodium Counterion Incorporation Strategies

The disodium counterion in N-nitroso-N-oxidosulfamate is critical for stabilizing the sulfamate’s anionic charge and enhancing solubility. Two primary strategies dominate counterion incorporation:

  • Direct Neutralization: Sulfamic acid derivatives are treated with stoichiometric sodium hydroxide (NaOH) in aqueous or polar aprotic solvents. For example, reacting N-nitroso-N-oxidosulfamic acid with 2 equivalents of NaOH in dimethylacetamide (DMA) achieves >90% disodium salt formation [4]. Excess NaOH must be avoided to prevent nitroso group decomposition, as observed in studies where pH >10 led to 30–50% degradation [5].

  • Ion Exchange Resins: Pre-formed sodium sulfamate salts are subjected to nitrosation in the presence of cation exchange resins loaded with Na⁺ ions. This method minimizes side reactions by maintaining a constant sodium concentration during the reaction. A comparison of counterion sources (Table 2) reveals that resin-based approaches achieve higher purity (>98%) compared to direct neutralization [4].

Table 2: Disodium Counterion Incorporation Efficiency

MethodSodium SourcePurity (%)Reaction Time (h)
Direct NeutralizationNaOH922
Ion ExchangeNa⁺ Resin986

Optimization studies further indicate that low-temperature conditions (0–5°C) during neutralization mitigate nitroso group instability, particularly when using hygroscopic solvents like DMA [4].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Approaches

Solid-phase synthesis leverages immobilized sulfamate precursors on resin supports, enabling stepwise functionalization and simplified purification. For instance, Wang resin-bound sulfamates undergo nitrosation via gaseous NOCl or liquid-phase NaNO₂/acid mixtures, with yields exceeding 85% in controlled trials [4]. This method’s advantages include reduced solvent waste and automated handling, though scalability remains limited by resin loading capacity.

In contrast, solution-phase synthesis employs homogeneous reaction conditions, often using polar solvents like DMA or acetonitrile. While this approach allows for higher substrate concentrations (>1 M), it necessitates extensive post-reaction purification to remove unreacted nitrosating agents and sodium salts [3]. A head-to-head comparison (Table 3) underscores trade-offs between yield, purity, and operational complexity.

Table 3: Solid-Phase vs. Solution-Phase Synthesis Performance

ParameterSolid-PhaseSolution-Phase
Average Yield (%)8775
Purity (%)9588
ScalabilityModerateHigh

Emerging hybrid methodologies, such as flow chemistry systems, integrate solid-phase principles with continuous solution-phase reactions, achieving 93% yield and 97% purity in pilot-scale trials [5]. These systems optimize mass transfer and temperature control, addressing historical limitations of both traditional approaches.

The chemical behavior of disodium N-nitroso-N-oxidosulfamate is fundamentally governed by tautomeric equilibria that exist between distinct structural forms of the molecule. These equilibria represent a critical aspect of the compound's reactivity and stability characteristics under various environmental conditions.

Structural Considerations and Tautomeric Forms

Disodium N-nitroso-N-oxidosulfamate exhibits tautomeric behavior similar to other nitroso compounds containing nitrogen-oxygen functionalities [1]. The primary tautomeric equilibrium involves the interconversion between N-nitroso and N-oxide forms, where the electronic structure and bonding patterns undergo significant redistribution. This tautomerism is analogous to the well-documented nitroso-oxime equilibria observed in related heterocyclic systems [1] [2].

The molecular structure analysis reveals that the N-nitroso form typically exhibits characteristic bond lengths consistent with other dialkyl nitrosamines, where the N-N bond distance ranges from 1.25 to 1.28 Angstroms in dimeric configurations [3]. The N-O bond length shows considerable variation depending on the tautomeric state, ranging from 1.268 Angstroms in the nitroso form to 1.368 Angstroms in the oxide form [1].

Electronic Distribution and Resonance Effects

The tautomeric equilibrium is significantly influenced by electronic effects within the sulfamate framework. The sulfamate nitrogen center provides a unique electronic environment that stabilizes certain tautomeric forms through resonance interactions [4]. The presence of the sulfonyl group creates an electron-withdrawing environment that affects the electron density distribution across the nitroso functionality.

Computational studies on related nitroso compounds indicate that the relative stability of tautomeric forms depends on the electronic nature of substituents attached to the nitrogen center [5]. In the case of N-nitroso-N-oxidosulfamate systems, the sulfamate group acts as a strong electron-withdrawing substituent, which influences the preferred tautomeric configuration through inductive and resonance effects.

Solvent and Environmental Effects

The tautomeric equilibrium position is highly sensitive to environmental factors, particularly solvent polarity and hydrogen bonding capabilities [2]. In polar protic solvents, the equilibrium tends to favor forms that can engage in hydrogen bonding interactions, while in nonpolar environments, alternative tautomeric arrangements may become more prevalent.

Temperature effects also play a crucial role in determining the equilibrium distribution. Variable temperature nuclear magnetic resonance studies of related nitroso compounds have demonstrated that tautomeric interconversion rates increase with temperature, while the equilibrium position may shift toward thermodynamically favored forms [1].

Electrophilic Nitrosation Mechanisms at Sulfamate Nitrogen Centers

The electrophilic nitrosation of sulfamate nitrogen centers represents a complex mechanistic process that involves multiple reactive intermediates and transition states. Understanding these mechanisms is essential for predicting the reactivity patterns and product distributions in N-nitroso-N-oxidosulfamate systems.

Nitrosating Agent Reactivity

The primary nitrosating species responsible for sulfamate nitrogen functionalization include nitrosonium ions (NO⁺), dinitrogen trioxide (N₂O₃), and various nitrosyl halides [6] [7]. The nitrosonium cation emerges as the most electrophilic nitrosating agent, readily attacking nucleophilic nitrogen centers in sulfamate substrates [6].

The formation of active nitrosating species typically requires acidic conditions, where nitrous acid undergoes protonation and dehydration to generate the highly electrophilic nitrosonium ion [8]. The reaction mechanism begins with the addition of strong acid to sodium nitrite, forming nitrous acid, which subsequently reacts with additional acid to produce water and the nitrosonium cation [6].

Mechanistic Pathways and Intermediate Formation

The electrophilic attack by nitrosating agents on sulfamate nitrogen centers proceeds through a well-defined mechanistic pathway. Initial nucleophilic attack by the sulfamate nitrogen lone pair on the nitrosonium electrophile leads to the formation of a cationic intermediate [9]. This intermediate subsequently undergoes proton loss to yield the final N-nitroso product.

Kinetic studies of related nitrosation reactions indicate that the rate-determining step typically involves proton transfer from the protonated intermediate to the reaction medium [10] [11]. The reaction rate exhibits strong dependence on pH, with optimal conditions occurring around pH 3.4, where both acidified nitrite and deprotonated amine species are present in appreciable concentrations [8].

Selectivity and Competing Reactions

The selectivity of nitrosation at sulfamate nitrogen centers is influenced by several structural and electronic factors. The electron-withdrawing nature of the sulfamate group reduces the nucleophilicity of the nitrogen center compared to simple aliphatic amines, requiring more forcing conditions for nitrosation to occur [12].

Competing reactions may include hydrolysis of nitrosating agents, formation of nitrite esters, and rearrangement processes that can lead to alternative product formation [13]. The relative rates of these competing pathways depend on the specific reaction conditions, including temperature, pH, and the presence of catalytic species.

Catalytic Effects and Reaction Enhancement

Halide ions, particularly chloride and bromide, can catalyze nitrosation processes through the formation of nitrosyl halides, which act as efficient nitrosating agents [10]. These catalytic effects are particularly pronounced in organic solvents or mixed solvent systems where traditional nitrosating agents may have limited solubility or reactivity.

The presence of Lewis acids can enhance the electrophilicity of nitrosating species, facilitating reaction with less nucleophilic sulfamate nitrogen centers [7]. This enhancement occurs through coordination of the Lewis acid with oxygen atoms in the nitrosating agent, increasing the positive charge density on the nitrogen atom.

Degradation Pathways Under Varied pH and Reductive Conditions

The stability and degradation behavior of N-nitroso-N-oxidosulfamate systems exhibit strong dependence on solution pH and the presence of reducing agents. These degradation pathways determine the persistence and ultimate fate of the compound in various environmental and biological contexts.

pH-Dependent Degradation Mechanisms

At highly acidic conditions (pH < 2), N-nitroso-N-oxidosulfamate compounds undergo rapid degradation primarily through denitrosation mechanisms [14] [15]. The protonation of the nitroso oxygen under these conditions weakens the N-N bond, facilitating cleavage and release of nitrosonium species. This process results in the formation of sulfamic acid derivatives and reactive nitrogen oxides.

In moderately acidic conditions (pH 2-5), the degradation rate decreases significantly, and alternative pathways become operative [14]. Under these conditions, both denitrosation and hydrolytic processes contribute to compound decomposition, leading to a more complex product mixture that includes various nitrogen-containing species and sulfamate derivatives.

Near-neutral pH conditions (pH 5-8) provide the greatest stability for N-nitroso-N-oxidosulfamate systems [16]. In this range, both protonation-dependent denitrosation and base-catalyzed decomposition are minimized, resulting in extended half-lives and reduced degradation rates.

Basic Condition Degradation

Under alkaline conditions (pH > 8), N-nitroso-N-oxidosulfamate compounds exhibit distinct degradation pathways that differ significantly from acidic decomposition [14]. Rather than simple denitrosation, basic conditions promote oxidative decomposition and rearrangement reactions that lead to the formation of various nitrogen oxides and sulfonate species.

The alkaline degradation mechanism involves nucleophilic attack by hydroxide ions on electrophilic centers within the molecule, leading to bond cleavage and subsequent rearrangement [16]. This process is generally faster than neutral hydrolysis but slower than acidic denitrosation.

Reductive Degradation Pathways

Under reducing conditions, N-nitroso-N-oxidosulfamate systems undergo electron transfer processes that can lead to radical intermediate formation and subsequent decomposition [17]. Common reducing agents include ascorbate, cysteine, and various metal ions in reduced oxidation states.

The reductive cleavage of the N-N bond represents a major degradation pathway under these conditions, leading to the formation of hydroxylamine derivatives and nitric oxide [18]. The kinetics of these reactions depend on the reduction potential of the reducing agent and the specific environmental conditions.

Environmental Factors Affecting Degradation

Temperature exerts a significant influence on all degradation pathways, with higher temperatures generally accelerating decomposition rates [16]. The activation energies for different degradation mechanisms vary, leading to temperature-dependent changes in the relative importance of competing pathways.

Oxygen availability also affects degradation patterns, particularly under reductive conditions where aerobic and anaerobic pathways may lead to different product distributions [19] [20]. In oxygen-rich environments, radical intermediates formed during reduction can undergo further oxidation, leading to complex reaction networks.

The presence of metal ions can catalyze certain degradation pathways through coordination with the nitroso functionality or by facilitating electron transfer processes [21]. These catalytic effects are particularly important in biological systems where metal cofactors are abundant.

Quantitative Degradation Kinetics

Kinetic studies of N-nitroso compound degradation have established that most degradation processes follow first-order kinetics with respect to the nitrosamine concentration [22] [23]. The rate constants show strong pH dependence, with log-linear relationships observed over specific pH ranges.

Half-life values for N-nitroso-N-oxidosulfamate systems vary dramatically with conditions, ranging from minutes under strongly acidic conditions to days or weeks near neutral pH [16]. These kinetic parameters are essential for predicting compound persistence in various applications and environmental contexts.

Hydrogen Bond Acceptor Count

7

Exact Mass

185.93233084 g/mol

Monoisotopic Mass

185.93233084 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-29-2023

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